molecular formula C10H16O B076453 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one CAS No. 13124-69-1

4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one

Cat. No. B076453
CAS RN: 13124-69-1
M. Wt: 152.23 g/mol
InChI Key: ABSCYWMYRVUUIC-UHFFFAOYSA-N
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Description

4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one, also known as norcaraneone, is a bicyclic ketone that has been of interest to researchers due to its unique structure and potential applications in various fields. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism Of Action

The mechanism of action of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one is not well understood, but it is believed to interact with biological systems through its carbonyl group. It has been suggested that 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one may act as an inhibitor of enzymes involved in various biological processes, but further research is needed to confirm this hypothesis.

Biochemical And Physiological Effects

Norcaraneone has been shown to have some biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one can inhibit the growth of certain cancer cell lines and has anti-inflammatory properties. In vivo studies have shown that 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one can reduce the severity of symptoms in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Norcaraneone has several advantages and limitations for lab experiments. One advantage is its unique structure, which makes it a useful starting material for the synthesis of other compounds. Another advantage is its potential as a drug candidate due to its ability to interact with biological systems. However, one limitation is that the mechanism of action of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one is not well understood, which makes it difficult to design experiments to investigate its effects. Additionally, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one is relatively expensive and difficult to synthesize, which can limit its use in lab experiments.

Future Directions

There are several potential future directions for research on 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one. One direction is to investigate its mechanism of action in more detail, which could lead to the development of new drugs that target specific enzymes involved in biological processes. Another direction is to explore its potential as a building block for the construction of new materials with unique properties. Additionally, further studies are needed to determine the safety and efficacy of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one as a drug candidate.

Synthesis Methods

The synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one involves several steps, including the preparation of the starting material, Diels-Alder reaction, and subsequent reduction and oxidation reactions. The starting material, 1,3-cyclopentadiene, undergoes a Diels-Alder reaction with 1,3-butadiene to form the bicyclic intermediate. This intermediate is then reduced and oxidized to yield the final product, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one.

Scientific Research Applications

Norcaraneone has been studied for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. In organic synthesis, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one has been used as a starting material for the synthesis of other compounds due to its unique structure. In materials science, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one has been studied for its potential use as a building block for the construction of new materials with unique properties. In pharmaceuticals, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one has been investigated for its potential as a drug candidate due to its ability to interact with biological systems.

properties

IUPAC Name

4,7,7-trimethylbicyclo[4.1.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSCYWMYRVUUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927140
Record name 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one

CAS RN

13124-69-1, 24278-58-8
Record name 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one
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Record name 4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one
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Record name (1S-(1alpha,4beta,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one
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Record name 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one
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